molecular formula C10H19NO2 B1625674 Ethyl 1-ethylpiperidine-3-carboxylate CAS No. 57487-93-1

Ethyl 1-ethylpiperidine-3-carboxylate

Cat. No. B1625674
CAS RN: 57487-93-1
M. Wt: 185.26 g/mol
InChI Key: OEYYMGKUKZHLBG-UHFFFAOYSA-N
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Description

Ethyl 1-ethylpiperidine-3-carboxylate, also known as 1-ethylpiperidine-3-carboxylic acid ethyl ester, is an organic compound belonging to the piperidine family of compounds. It is a colorless liquid with a pungent odor, and is soluble in both water and organic solvents. This compound has a variety of applications in both scientific research and industrial applications.

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 1-ethylpiperidine-3-carboxylate serves as a precursor in the synthesis of complex organic molecules. For instance, it has been employed in phosphine-catalyzed [4 + 2] annulation reactions to produce highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This method highlights its utility in constructing cyclic compounds, crucial in drug discovery and material science (Zhu et al., 2003).

Ethylene Biosynthesis and Plant Biology

Research has also focused on the role of ethylene and its precursors in plant biology, where Ethyl 1-ethylpiperidine-3-carboxylate's derivatives could be indirectly relevant. For example, studies on the enzymatic formation and assay of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, provide insights into the regulation of fruit ripening and plant stress responses. Such methodologies are essential for understanding plant growth and development, with potential applications in agriculture and horticulture (Boller et al., 2004).

Enzymatic Reactions and Kinetic Studies

The compound has been involved in studies related to enzymatic reactions, demonstrating its versatility as a substrate for biochemical transformations. For example, novel enzymatic routes have been explored for the kinetic resolution of related compounds, such as Ethyl 1,4-benzodioxan-2-carboxylate, which is crucial for producing enantiomerically pure substances for pharmaceutical applications. These studies highlight the potential for utilizing Ethyl 1-ethylpiperidine-3-carboxylate in developing new biocatalytic processes (Kasture et al., 2005).

Chemical Synthesis Techniques

Furthermore, Ethyl 1-ethylpiperidine-3-carboxylate and its analogs have been used as building blocks in the synthesis of benzyl esters and other compounds, showcasing the compound's utility in a broad range of chemical synthesis techniques. These reactions are notable for their efficiency and the ability to preserve sensitive functionalities, which is crucial in the synthesis of complex organic molecules (Tummatorn et al., 2007).

properties

IUPAC Name

ethyl 1-ethylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-11-7-5-6-9(8-11)10(12)13-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYYMGKUKZHLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552229
Record name Ethyl 1-ethylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethylpiperidine-3-carboxylate

CAS RN

57487-93-1
Record name Ethyl 1-ethylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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